Fluorescamine
Overview
Description
Fluorescamine is a spiro compound known for its unique property of being non-fluorescent itself but reacting with primary amines to form highly fluorescent products. This characteristic makes it an invaluable reagent in the detection of amines and peptides. The compound is particularly useful in protein assays, where it can detect minute amounts of protein, ranging from 1 to 100 micrograms, and even down to 10 picograms .
Mechanism of Action
Target of Action
Fluorescamine is a spiro compound that primarily targets primary amines . Primary amines are organic compounds that contain an amino group (-NH2) and play a crucial role in the structure of proteins and peptides.
Mode of Action
This reaction is almost instantaneous at room temperature in aqueous media . The fluorescence of the protein-dye complex has an emission wavelength of approximately 470 nm when activated with the UV LED (365 nm) .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the detection of amines and peptides. The compound has been used as a reagent for the detection of amines and peptides . It can detect 1-100 μg of protein and down to 10 pg of protein .
Pharmacokinetics
It’s known that the compound reacts rapidly with primary amines, indicating a fast absorption rate . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of this compound’s action is the formation of highly fluorescent products when it reacts with primary amines . This fluorescence allows for the detection of amines and peptides, even in minute amounts . This makes this compound a valuable tool in biochemical research, particularly in protein quantitation .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light. The reaction with primary amines occurs almost instantaneously at room temperature in aqueous media . The fluorescence of the protein-dye complex is activated with UV light . It’s also important to protect the reagent and solutions containing the reagent from light .
Biochemical Analysis
Biochemical Properties
Fluorescamine plays a significant role in biochemical reactions. It reacts rapidly with primary amines to form a protein-dye complex . This complex, when activated with UV light, emits fluorescence at approximately 470 nm . This property makes this compound a valuable tool in protein and peptide quantification.
Molecular Mechanism
At the molecular level, this compound interacts with proteins through their primary amines. This interaction results in the formation of a protein-dye complex that fluoresces under UV light . The fluorescence emitted by this complex allows for the quantification of proteins in a sample.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and rapid reaction times with primary amines This allows for quick and efficient protein quantification
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescamine can be synthesized through a reaction involving 4-phenylspiro[2-benzofuran-3,2’-furan]-1,3’-dione. The preparation involves dissolving 3.0 milligrams of this compound in 1.0 milliliter of dimethyl sulfoxide (DMSO) in an amber tube and mixing thoroughly to dissolve .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but scaled up to meet industrial demands. The process ensures high purity and yield of the compound, which is essential for its application in sensitive assays.
Chemical Reactions Analysis
Types of Reactions: Fluorescamine primarily undergoes reactions with primary amines. This reaction is almost instantaneous at room temperature in aqueous media, forming highly fluorescent products .
Common Reagents and Conditions:
Reagents: Primary amines, peptides, proteins.
Conditions: Room temperature, aqueous media.
Major Products: The major products formed from the reaction of this compound with primary amines are highly fluorescent derivatives. These products are stable and can be used for various analytical purposes .
Scientific Research Applications
Fluorescamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantitation of amines, peptides, and proteins.
Industry: Used in the production of fluorescent dyes and sensors for various analytical applications.
Comparison with Similar Compounds
Ortho-phthalaldehyde (OPA): Another reagent used for the detection of amines and peptides.
Ellman’s reagent (DTNB): Used for the detection of thiols rather than amines, providing a different application spectrum.
Epicocconone: A fluorogenic reagent used for protein detection, offering an alternative to fluorescamine with different fluorescence properties.
Uniqueness: this compound’s uniqueness lies in its rapid reaction with primary amines to form highly fluorescent products, making it highly sensitive and suitable for detecting minute amounts of proteins and peptides. Its non-fluorescent nature until it reacts with amines reduces background fluorescence, enhancing the accuracy of assays .
Properties
IUPAC Name |
4'-phenylspiro[2-benzofuran-3,2'-furan]-1,3'-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-15-13(11-6-2-1-3-7-11)10-20-17(15)14-9-5-4-8-12(14)16(19)21-17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKJVJIDPQDDFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3(C2=O)C4=CC=CC=C4C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872017 | |
Record name | Fluorescamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless powder; [Alfa Aesar MSDS] | |
Record name | Fluorescamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20931 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
38183-12-9 | |
Record name | Fluorescamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38183-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorescamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorescamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylspiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORESCAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6859V58YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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